Home > Products > Screening Compounds P32116 > 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one - 920184-74-3

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Catalog Number: EVT-2835727
CAS Number: 920184-74-3
Molecular Formula: C24H25N7O3
Molecular Weight: 459.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Compound Description: This compound is a potent and selective inhibitor of the platelet P2Y12 receptor. [] It is the active ingredient in the antiplatelet drug Ticagrelor, used to reduce the risk of heart attack and stroke in patients with acute coronary syndromes. [] The compound exhibits high stability and bioavailability. [] Research has focused on developing stable pharmaceutical compositions and exploring co-crystals to enhance its properties. []

Relevance: While the specific structure of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is not mentioned, both this compound and {1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol share the core structure of a [, , ]triazolo[4,5-d]pyrimidine. This structural similarity suggests they may belong to the same chemical class and potentially exhibit similar biological activities, although further investigation is required.

[1,2,3]Triazolo[4′,5′:3,4]pyrrolo[1,2-a]thieno[2,3-d]pyrimidine derivatives

Compound Description: This class of compounds was designed and synthesized as potential anti-breast cancer agents targeting the Epidermal Growth Factor Receptor (EGFR). [] These derivatives demonstrated significant in vitro EGFR kinase inhibitory action and anti-cancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines. []

Relevance: While structurally different from 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one, the presence of the [, , ]triazolo[4,5-d]pyrimidine moiety in these derivatives highlights the importance of this structural feature in developing bioactive compounds, particularly those targeting EGFR. This suggests that the target compound, also containing the [, , ]triazolo[4,5-d]pyrimidine core, might possess interesting biological properties worth investigating.

Overview

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound with significant pharmacological potential. It is characterized by its unique structure, which includes a triazolo-pyrimidine core and a piperazine moiety. This compound has garnered attention primarily for its role as an inhibitor of the platelet P2Y12 receptor, making it relevant in the context of cardiovascular therapies.

Source

The compound is cataloged under CAS Number 920204-14-4 and has a molecular formula of C24H25N7O3 with a molecular weight of 459.51 g/mol . It is synthesized and studied in various pharmaceutical contexts, particularly for its antiplatelet properties.

Classification

This compound belongs to the class of triazolo-pyrimidines and is recognized for its pharmacological activity. Its structural components suggest it may also share biological activities with other compounds in this class, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and related pathways.

Synthesis Analysis

Methods

The synthesis of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves several steps:

  1. Formation of the Triazolo-Pyrimidine Core: The initial step often includes the condensation of appropriate precursors to form the triazolo-pyrimidine framework.
  2. Piperazine Attachment: Following the formation of the core structure, a piperazine ring is introduced via nucleophilic substitution or coupling reactions.
  3. Phenoxy Group Addition: The final step usually involves attaching the phenoxy group through etherification or similar methods.

These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one can be represented as follows:

C24H25N7O3\text{C}_{24}\text{H}_{25}\text{N}_{7}\text{O}_{3}

This structure features:

  • A triazolo[4,5-d]pyrimidine core.
  • A piperazine ring connected to a phenyl group.
  • A methoxy substituent on one of the phenyl rings.

Data

Key structural data includes:

  • Molecular Weight: 459.51 g/mol
  • Molecular Formula: C24H25N7O3
  • CAS Number: 920204-14-4 .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for organic compounds with functional groups such as phenols and amines. Notable reactions include:

  1. Nucleophilic Substitution: The piperazine group can undergo nucleophilic substitution reactions with alkyl halides to form derivatives.
  2. Esterification: The phenolic hydroxyl group can react with acyl chlorides or anhydrides to form esters.
  3. Reduction Reactions: The triazole moiety may be subject to reduction under specific conditions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop analogs.

Mechanism of Action

The primary mechanism of action for 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves inhibition of the P2Y12 receptor on platelets. This receptor plays a critical role in platelet activation and aggregation:

  1. Inhibition of Platelet Activation: By blocking P2Y12 receptors, this compound prevents adenosine diphosphate (ADP) from binding and activating platelets.
  2. Reduction in Thrombus Formation: Consequently, this leads to decreased thrombus formation, which is beneficial in preventing heart attacks and strokes in patients with acute coronary syndromes.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not extensively documented for this compound, it is noted that similar compounds often exhibit moderate stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its complex structure.
  • Stability: Exhibits stability under physiological conditions, contributing to its bioavailability as a therapeutic agent.

Further studies may provide detailed insights into these properties.

Applications

The primary application of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one lies in its use as an antiplatelet drug. It is particularly relevant for patients at risk of cardiovascular events due to its ability to inhibit platelet aggregation effectively:

  1. Cardiovascular Therapies: Used in managing conditions like acute coronary syndrome.
  2. Research Applications: Investigated for potential modifications that could enhance efficacy or reduce side effects.

Properties

CAS Number

920184-74-3

Product Name

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one

Molecular Formula

C24H25N7O3

Molecular Weight

459.51

InChI

InChI=1S/C24H25N7O3/c1-17(34-19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)18-7-6-10-20(15-18)33-2/h3-10,15-17H,11-14H2,1-2H3

InChI Key

YJVNXOXCZGGZJT-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC)OC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.